molecular formula C11H15BrO B1600715 2-Bromo-4-tert-butyl-6-methylphenol CAS No. 20834-60-0

2-Bromo-4-tert-butyl-6-methylphenol

Cat. No.: B1600715
CAS No.: 20834-60-0
M. Wt: 243.14 g/mol
InChI Key: MPYSWPLAIXKJPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-tert-butyl-6-methylphenol is an organic compound that belongs to the class of halogenated phenols. It is characterized by the presence of a bromine atom, a tert-butyl group, and a methyl group attached to a phenol ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-tert-butyl-6-methylphenol typically involves the bromination of 4-tert-butyl-6-methylphenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are designed to ensure efficient and cost-effective production while maintaining high standards of safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-tert-butyl-6-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-tert-butyl-6-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-tert-butyl-6-methylphenol involves its interaction with specific molecular targets. The bromine atom and phenol group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-tert-butyl-6-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the tert-butyl group enhances its reactivity and stability, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-bromo-4-tert-butyl-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-7-5-8(11(2,3)4)6-9(12)10(7)13/h5-6,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYSWPLAIXKJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)Br)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482973
Record name 2-Bromo-4-tert-butyl-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20834-60-0
Record name 2-Bromo-4-tert-butyl-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4-tert-butyl-6-methylphenol
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-tert-butyl-6-methylphenol
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-tert-butyl-6-methylphenol
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-tert-butyl-6-methylphenol
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-tert-butyl-6-methylphenol
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-tert-butyl-6-methylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.